molecular formula C79H152O6 B12050291 Trimethylolpropane triisooctadecanoate, AldrichCPR

Trimethylolpropane triisooctadecanoate, AldrichCPR

Cat. No.: B12050291
M. Wt: 1198.0 g/mol
InChI Key: XKBGOZUEVBYOMF-UHFFFAOYSA-N
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Description

. It is a triester derived from trimethylolpropane and isooctadecanoic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylolpropane triisooctadecanoate is synthesized through the esterification of trimethylolpropane with isooctadecanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and removing water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of trimethylolpropane triisooctadecanoate involves large-scale esterification reactors where trimethylolpropane and isooctadecanoic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated, and water is continuously removed to ensure complete esterification. The final product is then purified through distillation or other separation techniques to obtain high-purity trimethylolpropane triisooctadecanoate .

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane triisooctadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions where the ester groups are exchanged with other alcohols or acids .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of trimethylolpropane triisooctadecanoate involves its ability to form a stable film on surfaces, reducing friction and wear. Its molecular structure allows it to interact with metal surfaces, providing a protective layer that prevents oxidation and corrosion. The ester bonds in the compound contribute to its thermal stability and resistance to degradation under high temperatures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylolpropane triisooctadecanoate is unique due to its high molecular weight and the presence of long-chain isooctadecanoic acid esters. This gives it superior lubricating properties and thermal stability compared to other trimethylolpropane esters. Its ability to form a stable, protective film on metal surfaces makes it particularly valuable in high-performance lubricant applications .

Properties

Molecular Formula

C79H152O6

Molecular Weight

1198.0 g/mol

IUPAC Name

3-[2-ethyl-18-methyl-2-(14-methylpentadecyl)-3-oxononadecanoyl]oxypropyl 2-ethyl-18-methyl-2-(14-methylpentadecyl)-3-oxononadecanoate

InChI

InChI=1S/C79H152O6/c1-11-78(66-57-49-41-33-25-17-21-29-37-45-53-62-72(7)8,74(80)64-55-47-39-31-23-15-13-19-27-35-43-51-60-70(3)4)76(82)84-68-59-69-85-77(83)79(12-2,67-58-50-42-34-26-18-22-30-38-46-54-63-73(9)10)75(81)65-56-48-40-32-24-16-14-20-28-36-44-52-61-71(5)6/h70-73H,11-69H2,1-10H3

InChI Key

XKBGOZUEVBYOMF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCCCCCCCCCC(C)C)(C(=O)CCCCCCCCCCCCCCC(C)C)C(=O)OCCCOC(=O)C(CC)(CCCCCCCCCCCCCC(C)C)C(=O)CCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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